molecular formula C6H11BN2O2 B150847 (1-Propyl-1H-pyrazol-4-yl)boronic acid CAS No. 847818-57-9

(1-Propyl-1H-pyrazol-4-yl)boronic acid

Cat. No. B150847
M. Wt: 153.98 g/mol
InChI Key: WRPVRKKWSXLHKX-UHFFFAOYSA-N
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Description

1-Propyl-1H-pyrazol-4-yl boronic acid is a derivative of boronic acid, which is characterized by a carbon–boron bond. Boronic acids like this derivative are known for their role as Lewis acids and their ability to form reversible covalent complexes with various Lewis base donors such as sugars and amino acids . These compounds are significant in organic chemistry, particularly in Suzuki coupling reactions, due to their ability to undergo transmetallation with transition metals .

Synthesis Analysis

The synthesis of pyrazole boronic acids can be achieved through various methods. For instance, an improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, which is structurally similar to the compound of interest, has been reported. This synthesis involves the isolation of a lithium hydroxy ate complex from 4-bromo-1-methyl-1H-pyrazole and triisopropyl borate, followed by a reaction with pinacol . Additionally, silylated or germylated pyrazoleboronic acids have been synthesized through lithiation/silylation or germylation and subsequent lithiation/boronation of 1-alkyl-1H-4-bromopyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole boronic acids can be characterized using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of silylated or germylated pyrazoleboronic acids has been elucidated using these methods . The presence of substituents on the pyrazole ring can influence the molecular geometry and the overall stability of the compound.

Chemical Reactions Analysis

Pyrazole boronic acids participate in various chemical reactions, including Suzuki couplings, which are facilitated by the boronic acid functional group. The protodeboronation of boronic acids, including pyrazolyl boronic acids, has been studied, revealing that the rates of these reactions are pH-dependent and can vary significantly . Additionally, the formation of four-coordinate boron(III) complexes has been observed when pyrazolone derivatives react with arylboronic acids in basic media .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their ability to form complexes with other molecules. The pKa of a typical boronic acid is around 9, but when forming tetrahedral boronate complexes, the pKa can be closer to 7 . The stability of these compounds in various conditions, such as pH and temperature, is also an important aspect of their chemical behavior. For instance, the stability of a lithium hydroxy ate complex of a pyrazole boronic acid ester has been reported to be high, allowing for its direct use in Suzuki couplings without the need for added base .

Scientific Research Applications

Synthesis of Biologically Active Compounds

(1-Propyl-1H-pyrazol-4-yl)boronic acid is utilized as an intermediate in the synthesis of various biologically active compounds. For instance, Zhang Yu-jua (2013) demonstrated the preparation of Pinacol 1-Methyl-1H-pyrazole-5-boronate, starting from 1H-pyrazole. This synthesis plays a crucial role in developing compounds with significant biological activities (Zhang Yu-jua, 2013).

Structural Characterization and Synthesis Techniques

The structural characterization of silylated or germylated pyrazoleboronic acids, which includes derivatives of 1-alkyl-1H-pyrazol-4-ylboronic acids, was explored by K. Durka et al. (2015). They investigated these compounds using NMR spectroscopy and X-ray crystallography, offering valuable insights into the synthesis and structure of related boronic acids (Durka et al., 2015).

Suzuki Couplings

Peter R. Mullens (2009) highlighted an improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester. This compound, closely related to (1-Propyl-1H-pyrazol-4-yl)boronic acid, plays a significant role in Suzuki coupling reactions, a critical process in organic chemistry for forming carbon-carbon bonds (Mullens, 2009).

Pyrotechnic Coloring Agents

Research by Alicia Dufter et al. (2020) on lithium-based red pyrotechnic colorants included lithium dihydrobis(azolyl)borates, which are structurally related to (1-Propyl-1H-pyrazol-4-yl)boronic acid. This research is crucial for developing environmentally friendly alternatives to traditional pyrotechnic materials (Dufter et al., 2020).

Organic Room-Temperature Phosphorescent Materials

A study by Kai Zhang et al. (2018) demonstrated the application of aryl boronic acids, similar to (1-Propyl-1H-pyrazol-4-yl)boronic acid, in creating organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This application is significant for advancing materials science, particularly in the field of optical materials (Zhang et al., 2018).

Safety And Hazards

“(1-Propyl-1H-pyrazol-4-yl)boronic acid” is potentially harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

While specific future directions for “(1-Propyl-1H-pyrazol-4-yl)boronic acid” are not available, it’s worth noting that pyrazole derivatives are of significant interest in the field of medicinal chemistry due to their diverse pharmacological properties . They are being studied for potential applications in various therapeutic areas .

properties

IUPAC Name

(1-propylpyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BN2O2/c1-2-3-9-5-6(4-8-9)7(10)11/h4-5,10-11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPVRKKWSXLHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461529
Record name (1-Propyl-1H-pyrazol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Propyl-1H-pyrazol-4-yl)boronic acid

CAS RN

847818-57-9
Record name B-(1-Propyl-1H-pyrazol-4-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847818-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Propyl-1H-pyrazol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Wiensch - 2018 - deepblue.lib.umich.edu
Silane protecting groups are traditionally only viewed as inert protecting groups to mask an alcohol functionality, allowing for orthogonal reactivity compared with other protecting groups …
Number of citations: 0 deepblue.lib.umich.edu

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